4-Bromophenyl-(3-chlorobenzyl)ether
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Overview
Description
4-Bromophenyl-(3-chlorobenzyl)ether is an organic compound characterized by the presence of a bromine atom on a phenyl ring and a chlorobenzyl ether group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Etherification: The compound can be synthesized through the bromination of phenol followed by etherification with 3-chlorobenzyl chloride.
Williamson Ether Synthesis: Another method involves the reaction of 4-bromophenol with 3-chlorobenzyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Brominated and chlorinated phenols.
Reduction Products: 4-Bromophenol and 3-chlorobenzyl alcohol.
Substitution Products: Various substituted phenyl ethers.
Scientific Research Applications
4-Bromophenyl-(3-chlorobenzyl)ether is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Bromophenyl-(3-chlorobenzyl)ether exerts its effects depends on its specific application. For example, in antioxidant activity, it may donate electrons to neutralize free radicals, thereby preventing oxidative stress. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Bromophenol: Similar structure but lacks the benzyl ether group.
3-Chlorobenzyl alcohol: Similar to the target compound but without the bromine atom.
4-Bromophenyl-(4-chlorobenzyl)ether: Similar structure but with a different position of the chlorine atom on the benzyl group.
Uniqueness: 4-Bromophenyl-(3-chlorobenzyl)ether is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl and benzyl groups, respectively
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Properties
IUPAC Name |
1-bromo-4-[(3-chlorophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCAAPDUEZNNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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